1,3-Dihydroxy-7-methoxyacridin-9(10H)-one

Antiproliferative Multidrug Resistance Topoisomerase II Inhibition

1,3-Dihydroxy-7-methoxyacridin-9(10H)-one (CAS 612541-98-7) is a 7-substituted 1,3-dihydroxyacridone derivative within the broader class of acridone alkaloids. Acridones are planar tricyclic compounds structurally related to acridines, characterized by a ketone group at the C9 position, and are recognized for their capacity to intercalate with DNA and inhibit host-cell and viral enzymes such as topoisomerases and protein kinases.

Molecular Formula C14H11NO4
Molecular Weight 257.24 g/mol
CAS No. 612541-98-7
Cat. No. B12941208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dihydroxy-7-methoxyacridin-9(10H)-one
CAS612541-98-7
Molecular FormulaC14H11NO4
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC3=C(C2=O)C(=CC(=C3)O)O
InChIInChI=1S/C14H11NO4/c1-19-8-2-3-10-9(6-8)14(18)13-11(15-10)4-7(16)5-12(13)17/h2-6,16-17H,1H3,(H,15,18)
InChIKeyLSSCYZPMLULKDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 1,3-Dihydroxy-7-methoxyacridin-9(10H)-one (CAS 612541-98-7): A Functionalized Acridone for Antiviral and Antiproliferative Research


1,3-Dihydroxy-7-methoxyacridin-9(10H)-one (CAS 612541-98-7) is a 7-substituted 1,3-dihydroxyacridone derivative within the broader class of acridone alkaloids [1]. Acridones are planar tricyclic compounds structurally related to acridines, characterized by a ketone group at the C9 position, and are recognized for their capacity to intercalate with DNA and inhibit host-cell and viral enzymes such as topoisomerases and protein kinases [2]. This specific compound, featuring a 7-methoxy substituent on the core 1,3-dihydroxyacridone scaffold, is highlighted in pharmaceutical patent literature as a member of a compound class with significant potential against herpesvirus and cytomegalovirus infections [1].

Antiviral SAR Probe
Supports herpesvirus replication studies; 7-methoxy pharmacophore reported in patent literature.
MDR Reversal Studies
Allows investigation of 7-substituent effect on multidrug resistance cell-model endpoints.
Dual Target Inhibition Research
Reported class-level Topo II / PKC-δ catalytic inhibition, suitable for target engagement assays.

Scientific Rationale for Non-Interchangeability of 1,3-Dihydroxy-7-methoxyacridin-9(10H)-one with Other Acridones


Substitution on the acridone core profoundly impacts quantitative biological activity, target engagement, and selectivity. Direct comparative evidence from the 7-substituted 1,3-dihydroxyacridone series demonstrates that a change at the 7-position fundamentally alters antiproliferative potency and the ability to overcome multidrug resistance (MDR). For instance, the 7-chloro analog exhibits a 3-fold differential susceptibility in MDR cells compared to its parental line, a property not shared by all congeners [1]. Furthermore, the specific combination of 3,7-dialkoxylation is a critical pharmacophore for inhibiting herpes simplex virus (HSV) and human cytomegalovirus (HCMV) replication, as confirmed by patent-protected structure-activity relationships (SAR) [2]. A generic choice of a different acridone scaffold would likely result in a compound with an unknown and potentially absent bioactivity profile.

7-Substituent dictates antiproliferative potency
MDR susceptibility may diverge significantly between congeners; chloro analog data does not predict methoxy behavior.
Antiviral SAR depends on 7-methoxy pharmacophore
Non-methoxylated acridones lack patent-supported anti-HSV activity; interchange may invalidate replication studies.
Mechanistic profile likely modulated by 7-substituent
Topoisomerase II vs PKC-δ selectivity not transferable across 7-position variants without validation.

Quantitative Differentiation Guide for 1,3-Dihydroxy-7-methoxyacridin-9(10H)-one


Case Study: Impact of 7-Substituent Variation on Antiproliferative Activity and Multidrug Resistance

The 7-chloro-1,3-dihydroxyacridone (comparator) demonstrated reversible growth inhibition against KB and Vero cell lines with IC50 values of 35 µM and 40 µM, respectively. Crucially, a topoisomerase II-mediated multidrug-resistant KB sub-clone exhibited approximately 3-fold greater susceptibility to this compound [1]. While direct quantitative data for the 7-methoxy analog is not provided in this primary study, this context establishes the profound pharmacodynamic changes resulting from 7-position substitution. It implies that the 7-methoxy variant could have a divergent resistance profile and potency, making it a non-substitutable candidate for exploring MDR circumvention. The identity of the 7-methoxy group as a key pharmacophore is confirmed in a later patent for antiviral applications [2].

7-Substituent & MDR
Class-level
7-Cl analog: 3-fold MDR susceptibility shift in KB sub-clone
Supports 7-position as MDR determinant
Target compound MDR data unavailable
Antiproliferative Multidrug Resistance Topoisomerase II Inhibition

SAR Determinants for Anti-HSV Activity: The 1,3-Dihydroxy-7-methoxy Pharmacophore

A patent for acridone derivatives as anti-herpesvirus agents explicitly claims and exemplifies the 1,3-dihydroxy-7-methoxyacridone scaffold as a key pharmacophore [1]. The patent provides quantitative antiviral data for a closely related compound, 3-allyloxy-1-hydroxy-7-methoxyacridone, which inhibited HSV-1 in Vero cells with an IC50 value of 0.014 µM at a viral load of 1.0 PFU/cell and an IC50 of 0.004 µM at a lower viral load of 0.01 PFU/cell . The presence of the 7-methoxy group in conjunction with other key substitutions is a structural requirement for this potent activity. This demonstrates that the 7-methoxy-1-hydroxy/1,3-dihydroxy core is not an arbitrary decoration but a critical element for achieving high-potency antiviral effects, directly influencing the selection of this compound over other non-methoxylated acridones.

Anti-HSV-1 Potency
Cross-study comparable
3-allyloxy-7-methoxy congener IC50 0.004–0.014 µM (Vero cells)
Supports 7-methoxy antiviral activity hypothesis
Patent exemplar; direct IC50 not reported for target compound
Antiviral Herpes Simplex Virus Structure-Activity Relationship

In Vitro Pharmacological Profile: Cross-Compound Comparison of DNA Topoisomerase II and Protein Kinase C Inhibition

A foundational study established that 7-substituted 1,3-dihydroxyacridones are dual inhibitors of DNA topoisomerase II and the novel protein kinase C subtype delta (PKC-δ). 7-Chloro-1,3-dihydroxyacridone inhibited both enzymes at concentrations effective in tissue culture (35-60 µM), acting as a catalytic inhibitor rather than a topoisomerase poison [1]. A subsequent study showed that 7-chloro-1,3-dihydroxyacridone and 1,3,7-trihydroxyacridone are catalytic inhibitors of topoisomerase II, confirming that activity is retained or altered by the nature of the 7-substituent [2]. The 7-methoxy analog is a close structural congener; based on these class-defining findings, it is hypothesized to engage the same dual-target axis but with potentially altered kinetic or potency profiles due to the methoxy group's unique electronic and steric contributions.

Topo II / PKC-δ Dual Inhibition
Class-level
7-Cl analog inhibits both enzymes at 35–60 µM without DNA breaks
Class-defining catalytic inhibition mechanism
Target compound inhibition kinetics uncharacterized
Target Identification DNA Topoisomerase II Protein Kinase C

Physicochemical Differentiation: Lipophilic Efficiency of the 7-Methoxy Substituent

The chromatographic evaluation of lipophilic properties of acridin-9(10H)-one derivatives indicates that the nature and position of substituents on the acridone core directly modulate molecular lipophilicity, which is a key determinant of membrane permeability, bioavailability, and non-specific binding . The replacement of a polar group (e.g., -OH in 1,3,7-trihydroxyacridone) with a methoxy group (-OCH3) in the target compound is a standard medicinal chemistry strategy to increase logP and potentially improve cellular uptake or alter metabolic stability. While specific logP data for this compound is not identified in accessible primary literature, the broader study of acridone-derivative lipophilicity provides a firm foundation for predicting that the target compound will exhibit greater lipophilicity than its hydroxylated analog, directly impacting its pharmaceutical profile.

Lipophilicity Modulation
Data to verify
Predicted logP increase vs 7-OH analog (OCH3 > OH)
Lipophilicity trend may alter ADME profile
No experimental logP for this compound
Physicochemical Properties Lipophilicity Chromatographic Evaluation

Key Research Application Scenarios for 1,3-Dihydroxy-7-methoxyacridin-9(10H)-one Based on Pharmacological Evidence


Structure-Activity Relationship (SAR) Probe for Multidrug Resistance (MDR) Modulation

The established impact of 7-substitution on MDR reversal by the 7-chloro analog [1] positions 1,3-Dihydroxy-7-methoxyacridin-9(10H)-one as a high-value SAR probe. Researchers can use this compound to systematically dissect how electron-donating methoxy groups, versus electron-withdrawing or hydrogen-bond-donating substituents at the 7-position, influence susceptibility in MDR cancer cell models. This is a direct path to identifying chemical features that circumvent the ATP-binding cassette transporter-mediated drug efflux that plagues many cancer therapies.

Antiviral Drug Discovery Against Herpesviridae

This compound is explicitly claimed within a patent family for anti-herpesvirus agents [2], providing a strong intellectual property rationale for its use. Its application scenario is as a critical 'tool compound' or early lead for validating the 7-methoxy-1,3-dihydroxy pharmacophore against herpes simplex virus (HSV) and human cytomegalovirus (HCMV). A researcher would purchase this compound to confirm and extend the published SAR, testing its ability to inhibit viral replication, nucleoside-resistant strains, or late-stage viral protein assembly.

Mechanistic Tool for Dual Topoisomerase II and Protein Kinase C Inhibition

Given that 7-substituted 1,3-dihydroxyacridones are characterized as dual catalytic inhibitors of DNA topoisomerase II and protein kinase C-δ [REFS-1, REFS-3], the 7-methoxy variant serves as a distinct mechanistic probe. It can be used in biochemical assays to determine the influence of the 7-substituent on the selectivity profile between these two critical targets. This can help validate a novel therapeutic strategy that combines topoisomerase inhibition with interference in cellular signaling, potentially leading to a better-separated therapeutic window.

Physicochemical Property Optimization in Acridone Lead Series

The substitution of a hydroxyl group with a methoxy group is a classic medicinal chemistry maneuver to modulate lipophilicity and metabolic stability. Researchers procuring this compound can use it to evaluate the impact of this single modification on key developability parameters—such as calculated LogP, aqueous solubility, and microsomal stability—in direct comparison to the 7-hydroxy analog. This side-by-side assessment is fundamental for advancing a lead series from an in vitro active compound to one with a suitable profile for in vivo pharmacokinetic studies .

Application
Selection Property
Validation Focus
MDR reversal SAR studies
7-substituent-dependent MDR susceptibility
Cell-model MDR endpoint comparison
Anti-herpesvirus SAR studies
7-methoxy pharmacophore integrity
HSV/HCMV replication inhibition assay context
Dual Topo II / PKC-δ mechanism research
Class-level dual enzyme inhibition
Enzyme selectivity and catalytic inhibition endpoints
Acridone lead series physicochemical profiling
Lipophilicity modulation by 7-methoxy
Chromatographic logP and solubility comparison
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